molecular formula C12H12N2O B2587874 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde CAS No. 117606-93-6

4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B2587874
CAS RN: 117606-93-6
M. Wt: 200.241
InChI Key: YVFUEVFRJZNQTA-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde , also known by its chemical formula C₁₀H₁₀N₂O , is a heterocyclic organic compound. It features an imidazole ring fused to a benzene ring, with an aldehyde functional group attached to one of the benzene carbons. The compound’s molecular weight is approximately 200.24 g/mol .


Synthesis Analysis

The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde involves several methods. One common approach is the condensation reaction between an imidazole derivative and an aldehyde. For instance, it can be synthesized by reacting 4,5-dimethylimidazole with benzaldehyde under appropriate conditions. The product can be characterized using techniques such as FTIR , ¹H NMR , and ¹³C NMR .

Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives, like 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde , are known for their therapeutic potential. They exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound can be synthesized and modified to create new drugs that address antibiotic resistance or target specific pathogens.

Agrochemicals

The imidazole ring is a common motif in agrochemicals. It’s used in the synthesis of compounds that act as growth regulators, herbicides, and fungicides . The versatility of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde allows for the development of new agrochemicals that are more effective and environmentally friendly.

Dyes and Pigments

Imidazole derivatives are utilized in the production of dyes for solar cells and other optical applications . The specific compound could be used to develop new dyes with unique light absorption properties, enhancing the efficiency of photovoltaic cells.

Functional Materials

The structural motif of imidazole is beneficial in creating functional materials, such as polymers and coatings, that have improved mechanical and thermal properties . Research into 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde could lead to novel materials with specialized applications.

Catalysis

Imidazole compounds are often used in catalysis due to their ability to facilitate various chemical reactions . 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde could be explored as a catalyst or a ligand in metal-catalyzed reactions, potentially improving reaction efficiency and selectivity.

Synthesis of Heterocycles

The imidazole ring is a key component in the synthesis of other heterocyclic compounds. Advanced methods for the regiocontrolled synthesis of substituted imidazoles, including our compound of interest, are crucial for expanding the diversity of functional molecules available for research and development .

Biochemical Research

Imidazole rings are present in many biochemical compounds, such as histidine and histamine. Studying 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde can provide insights into the biochemical processes involving these natural products .

Medical Imaging

Imidazole derivatives can be used in medical imaging techniques. They may serve as contrast agents or be tagged with radioactive isotopes for diagnostic purposes. Research into the compound could lead to improved imaging agents that offer better resolution and specificity .

properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-10(2)14(8-13-9)12-5-3-11(7-15)4-6-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFUEVFRJZNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde

CAS RN

117606-93-6
Record name 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
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